6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group, a thiophene ring, and an indole core, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the indole with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the thiophene ring, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide.
Reduction: Formation of 6-methoxy-N-((5-(thiophene-3-hydroxymethyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids. Its structural features make it a useful tool for investigating the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and inflammatory conditions, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thiophene and indole moieties make it a candidate for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The thiophene rings may enhance the compound’s ability to interact with hydrophobic pockets within proteins, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1H-indole-2-carboxamide: Lacks the thiophene rings, making it less hydrophobic and potentially less potent in biological assays.
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its solubility and reactivity.
6-methoxy-N-(methyl)-1H-indole-2-carboxamide: Lacks the thiophene rings, which may reduce its ability to interact with hydrophobic protein pockets.
Uniqueness
6-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1H-indole-2-carboxamide is unique due to the presence of both methoxy and thiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-25-14-3-2-12-8-17(22-16(12)9-14)20(24)21-10-15-4-5-18(27-15)19(23)13-6-7-26-11-13/h2-9,11,22H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOSSDTRVAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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